![molecular formula C19H18N2O3S2 B3207882 2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide CAS No. 1049187-76-9](/img/structure/B3207882.png)
2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide
Overview
Description
2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide, also known as MPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry.
Scientific Research Applications
Cardioprotective Effects
This compound has been studied for its cardioprotective effects. It has shown promise in protecting against oxidative stress-induced vascular complications . The compound, particularly the derivative T2, exhibited substantial antioxidant potential against various radicals and induced vasorelaxation in a dose-dependent manner .
Anti-inflammatory Properties
The compound’s anti-inflammatory properties have also been explored. It has been found to exhibit favorable binding energies with target proteins involved in inflammation, such as COX-1 .
Antioxidant Properties
The compound has demonstrated significant antioxidant properties. It has shown potential against 2, 2-diphenyl-1-picrylhydrazyl (DPPH) radicals, nitric oxide (NO) radicals, hydroxyl (OH) radicals, and Iron chelation .
Vasorelaxant Properties
The compound has been found to induce vasorelaxation in a dose-dependent manner in isolated aortic rings from Sprague Dawley rats .
Platelet Aggregation Inhibition
The compound has shown substantial platelet aggregation inhibition in a dose-dependent manner .
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-14-10-6-7-11-15(14)24-12-16(22)20-18-17(21-19(25-2)26-18)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFQLSZAKXTRIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(N=C(S2)SC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-(methylthio)-4-phenylthiazol-5-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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